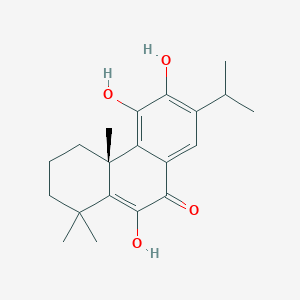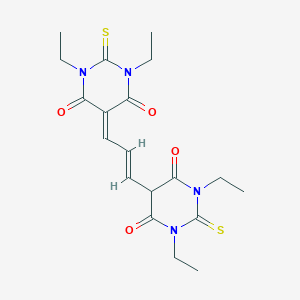![molecular formula C14H13NO B149370 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine CAS No. 126474-03-1](/img/structure/B149370.png)
1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine, also known as DHP or Pyrido-dihydropyran, is a heterocyclic compound that belongs to the pyridine and pyran families. The compound has attracted significant attention from researchers for its potential applications in medicinal chemistry due to its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been shown to inhibit the activity of the NF-κB pathway, which plays a critical role in inflammation and cancer. Moreover, 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been found to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy homeostasis.
Efectos Bioquímicos Y Fisiológicos
1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been found to exhibit various biochemical and physiological effects. The compound has been shown to decrease the levels of glucose and insulin in diabetic rats. Moreover, 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been found to reduce the levels of triglycerides and cholesterol in hyperlipidemic rats. In addition, 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been shown to improve cognitive function in Alzheimer’s disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has several advantages for lab experiments, including its ease of synthesis and diverse biological activities. However, the compound has some limitations, including its low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine research, including the development of more efficient synthesis methods, the identification of novel biological targets, and the optimization of pharmacokinetic properties. Moreover, further studies are needed to investigate the potential of 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation.
Conclusion
In conclusion, 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine is a heterocyclic compound that has attracted significant attention from researchers for its potential applications in medicinal chemistry. The compound has shown promising results in treating various diseases, including cancer, diabetes, and inflammation. Further studies are needed to investigate the potential of 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine as a therapeutic agent and to optimize its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine can be achieved through various methods, including the Hantzsch reaction, the Biginelli reaction, and the Kabachnik–Fields reaction. The Hantzsch reaction is the most common method for synthesizing 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or a primary amine in the presence of a catalyst.
Aplicaciones Científicas De Investigación
1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been extensively studied for its potential applications in medicinal chemistry. The compound has shown promising results in treating various diseases, including cancer, diabetes, and inflammation. 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting angiogenesis. In addition, 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
126474-03-1 |
|---|---|
Nombre del producto |
1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine |
Fórmula molecular |
C14H13NO |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
1-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine |
InChI |
InChI=1S/C14H13NO/c1-2-4-12(5-3-1)14-13-10-15-8-6-11(13)7-9-16-14/h1-6,8,10,14H,7,9H2 |
Clave InChI |
DHYDUXFBWLRSJL-UHFFFAOYSA-N |
SMILES |
C1COC(C2=C1C=CN=C2)C3=CC=CC=C3 |
SMILES canónico |
C1COC(C2=C1C=CN=C2)C3=CC=CC=C3 |
Sinónimos |
1H-Pyrano[3,4-c]pyridine,3,4-dihydro-1-phenyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




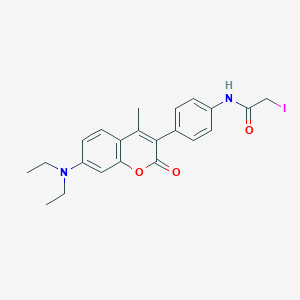
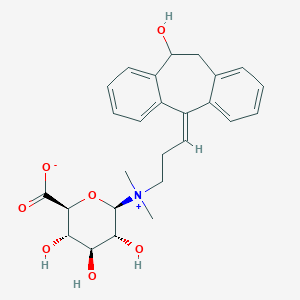
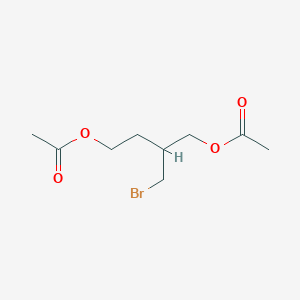
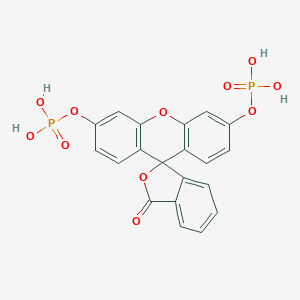
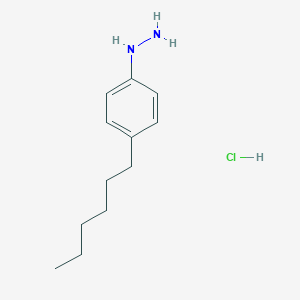

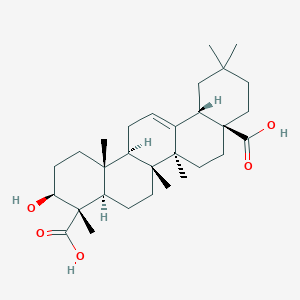


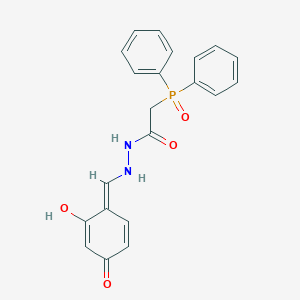
![[(2R)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149330.png)
